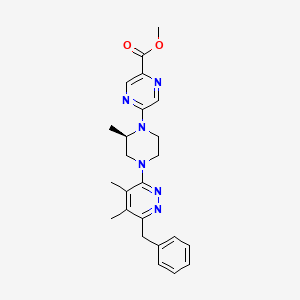
(R)-Methyl 5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Methyl 5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-Methyl 5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in therapeutic contexts.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrazine core linked to a piperazine moiety, which is further substituted with a benzyl group and a pyridazine derivative.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazine ring and subsequent functionalization to introduce the piperazine and pyridazine substituents. Specific methodologies may vary, but common techniques include:
- Cyclization Reactions : To form the pyrazine core.
- Alkylation : Introducing the benzyl and piperazine groups.
- Carboxylation : To achieve the carboxylic acid functionality.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : Similar analogs have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines . The interference with endothelial cell migration and proliferation suggests potential applications in targeting tumor vasculature.
Neuroprotective Effects
The compound's piperazine structure is known to interact with neurotransmitter systems. Preliminary studies suggest:
- Neurotransmitter Modulation : It may influence serotonin and dopamine pathways, indicating potential use in treating neurodegenerative diseases .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacterial Infections | Inhibition of growth in Gram-positive bacteria |
| Fungal Infections | Moderate antifungal activity against Candida species |
Case Studies
A series of experimental studies have been conducted to evaluate the biological activity of related compounds:
- Cell Line Studies : Various cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) were treated with analogs exhibiting IC50 values ranging from 0.13 µM to 1.35 µM, indicating potent cytotoxic effects .
- Animal Models : In vivo studies demonstrated that administration of similar compounds led to significant tumor regression in xenograft models, supporting their therapeutic potential.
科学研究应用
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrazine compounds exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival.
-
Neurological Disorders :
- The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like anxiety and depression.
-
Antimicrobial Properties :
- There is emerging evidence that pyrazine derivatives possess antimicrobial activity against various pathogens. This could be particularly useful in developing new antibiotics or antifungal agents.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity at low micromolar concentrations. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
-
Case Study 2: Neuropharmacological Effects
- In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. These findings suggest that it may modulate serotonergic pathways.
-
Case Study 3: Antimicrobial Testing
- Laboratory tests demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
属性
IUPAC Name |
methyl 5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16-15-29(10-11-30(16)22-14-25-21(13-26-22)24(31)32-4)23-18(3)17(2)20(27-28-23)12-19-8-6-5-7-9-19/h5-9,13-14,16H,10-12,15H2,1-4H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHLKZLNWGAAV-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(N=C2)C(=O)OC)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(=O)OC)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













